Amaranth (free acid)

説明

Nomenclature, Chemical Systematics, and Structural Representation

The systematic identification of Amaranth (B1665344) (free acid) is defined by established chemical conventions, including IUPAC nomenclature and various chemical identifiers. The compound is an organic molecular entity and is classified as a sulfonic acid-based naphthylazo dye. nih.gov

Its IUPAC name is 3-hydroxy-4-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid. nih.gov The compound is also known by several synonyms, such as Acid Red 27 (free acid), Azorubin S (free acid), and FD & C Red Dye No. 2 (free acid). medchemexpress.comnih.gov The more commonly available form of the dye is its trisodium (B8492382) salt (CAS 915-67-3), which is often referred to simply as Amaranth. chemscene.commfa.org The free acid form, however, is the parent compound from which these salts are derived.

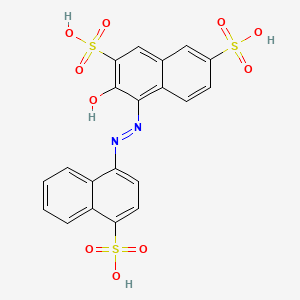

The chemical structure of Amaranth features two substituted naphthalene (B1677914) rings linked by an azo bridge. One ring is derived from naphthionic acid and contains a single sulfonic acid group, while the second naphthalene ring contains a hydroxyl group and two sulfonic acid groups.

Chemical Identifiers and Properties: Amaranth (Free Acid)

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-hydroxy-4-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | nih.gov |

| CAS Number | 642-59-1 | medchemexpress.comnih.gov |

| Molecular Formula | C₂₀H₁₄N₂O₁₀S₃ | medchemexpress.comnih.gov |

| Molecular Weight | 538.53 g/mol | medchemexpress.com |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O | nih.gov |

| InChIKey | IRPXADUBAQAOKL-UHFFFAOYSA-N | nih.gov |

Historical Context of Its Chemical Discovery and Early Academic Investigations

The synthetic dye Amaranth emerged from the burgeoning field of coal-tar chemistry in the late 19th and early 20th centuries. ajantacolours.com One source attributes its development to a chemist named H. Baum in 1878. mfa.org Like many synthetic colorants of the era, it was derived from byproducts of coal processing. ajantacolours.comwikipedia.org The discovery of aniline (B41778) dyes by William Henry Perkin in 1856 catalyzed the rapid development of a wide array of "coal-tar colours," including Amaranth. These synthetic dyes were valued for being inexpensive to produce and capable of creating vibrant colors.

Early academic and industrial investigations focused on the synthesis and characterization of Amaranth. The manufacturing process involves the chemical reaction known as diazo coupling. mdpi.comeuropa.eu This process begins with the diazotization of 4-amino-1-naphthalenesulphonic acid (naphthionic acid). mdpi.comeuropa.eu The resulting diazonium salt is then coupled with a naphthol derivative. mdpi.com Sources specify the coupling component as 3-hydroxy-2,7-naphthalenedisulphonic acid (also known as R-Salt, though this name is more commonly associated with 2-naphthol-3,6-disulfonic acid). europa.euoup.com The final product is typically converted to its trisodium salt to enhance stability and water solubility. mdpi.com

Isomeric Forms and Tautomeric Equilibria in Various Chemical Environments

The molecular structure of Amaranth allows for the existence of different isomeric forms, primarily through azo-hydrazone tautomerism and cis-trans isomerization of the azo group.

Azo-hydrazone tautomerism is a well-documented phenomenon in azo dyes, particularly those with a hydroxyl group positioned ortho to the azo linkage, as is the case in Amaranth. rsc.orgresearchgate.net This involves an equilibrium between two tautomeric forms: the azo form, which contains the -N=N- linkage, and the hydrazone form, which features a C=N-NH- structure. researchgate.net These two isomers possess different structures and, consequently, different chemical properties and UV-Vis spectra. researchgate.net

Detailed spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations, have been conducted to determine the predominant tautomeric form of Amaranth. rsc.orgrsc.org Research indicates that Amaranth exists predominantly in the hydrazone form in both the solid-state and in solution. rsc.org DFT calculations suggest that the hydrazone tautomer is strongly favored in polar solvents, a preference driven by stabilizing resonance delocalization and favorable electrostatic interactions with the solvent. rsc.org

The position of the tautomeric equilibrium is sensitive to environmental conditions such as the pH of the medium, solvent polarity, and temperature. researchgate.netnih.gov For instance, changes in pH can shift the equilibrium. In a neutral aqueous solution, the hydrazone form may be dominant, but altering the pH can favor the formation of the azo tautomer or its corresponding naphtholate anion under basic conditions. tandfonline.com One kinetic study of Amaranth's oxidation by hypochlorite (B82951) noted that the reaction proceeds through competitive pathways involving both hypochlorite and hypochlorous acid, with the relative concentration of these species being dictated by the reaction pH. researchgate.net

In addition to tautomerism, the azobenzene (B91143) core of the dye can undergo reversible cis-trans (or E/Z) photo-isomerization upon irradiation with light of a suitable wavelength. frontiersin.org This structural change is the basis for the photo-disassembly of some polymer films incorporating Amaranth, where the stable trans isomer converts to the cis form upon exposure to visible light. frontiersin.orgrsc.org

Structure

3D Structure

特性

CAS番号 |

642-59-1 |

|---|---|

分子式 |

C20H14N2O10S3 |

分子量 |

538.5 g/mol |

IUPAC名 |

3-hydroxy-4-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C20H14N2O10S3/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32) |

InChIキー |

IRPXADUBAQAOKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |

他のCAS番号 |

642-59-1 |

同義語 |

Acid Red 27 Amaranth Dye AR27 Compound Azorubin S C.I. Acid Red 27 C.I. Food Red 9 Compound, AR27 FD and C Red No. 2 Red Dye No. 2 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to Amaranth (B1665344) (Free Acid)

The industrial synthesis of Amaranth (C.I. Acid Red 27) is a well-established process rooted in the fundamental chemistry of azo dyes. It is typically conducted as a two-step reaction sequence involving diazotization followed by an azo coupling reaction. tiiips.comtiiips.comunb.ca The process utilizes precursors derived from naphthalene (B1677914), which were historically obtained from coal tar but are now more commonly sourced from petroleum byproducts. chemeurope.com

The first step is diazotization , where an aromatic primary amine is converted into a diazonium salt. For Amaranth synthesis, the specific amine used is 4-aminonaphthalene-1-sulfonic acid (naphthionic acid). chemicalbook.com This reaction is performed in an acidic medium, typically using hydrochloric or sulfuric acid, and requires the addition of sodium nitrite (B80452) (NaNO₂). tiiips.com The temperature is maintained at a low level, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which is highly reactive and can decompose at higher temperatures. ekb.eg

The second step is the azo coupling reaction. The freshly prepared diazonium salt of naphthionic acid serves as the electrophile and is reacted with an electron-rich coupling component. In the synthesis of Amaranth, the coupling component is 3-hydroxy-2,7-naphthalenedisulfonic acid (commonly known as R-salt). tiiips.comchemicalbook.com This electrophilic aromatic substitution reaction is typically carried out under alkaline conditions, often using a base like sodium hydroxide (B78521), to deprotonate the hydroxyl group of the R-salt, thereby activating it for coupling. tiiips.com The coupling occurs at the position ortho to the hydroxyl group. The final product precipitates from the reaction mixture and can be isolated. tiiips.com

Table 1: Key Precursors in the Synthesis of Amaranth (Free Acid)

| Role | Chemical Name | Common Name |

| Diazo Component | 4-aminonaphthalene-1-sulfonic acid | Naphthionic Acid |

| Coupling Component | 3-hydroxy-2,7-naphthalenedisulfonic acid | R-Salt |

Novel Approaches and Mechanistic Studies in the Synthesis of Amaranth Analogues for Research

While the synthesis of Amaranth itself is standardized, research into azo dyes involves the creation of structural analogues to explore new properties or applications. A primary strategy for generating analogues is the substitution of either the diazo or the coupling component. rsc.org For instance, replacing naphthionic acid with other substituted aminonaphthalenes or employing different naphthol sulfonic acids in place of R-salt would yield a library of Amaranth analogues with varied hues, stabilities, and affinities for different substrates. A notable example of a structurally similar analogue developed as a potential replacement is Allura Red AC. diva-portal.org

Mechanistic studies of Amaranth synthesis focus on the electrophilic aromatic substitution pathway of the azo coupling step. imrpress.com The diazonium ion (Ar-N₂⁺), being electron-deficient, acts as a potent electrophile. It attacks the electron-rich ring of the activated coupling component (the R-salt phenoxide), forming a sigma complex intermediate, which then rearomatizes by losing a proton to yield the stable azo-linked product.

Further mechanistic research investigates the molecule's reactivity and degradation pathways. Studies on the photocatalytic degradation of Amaranth have identified the cleavage of the C–N and the central N=N azo bonds as key steps in its breakdown, leading to the formation of smaller aromatic compounds such as 1-hydroxy-2-naphthoic acid and 1,4-naphthaquinone. researchgate.netrsc.org

Derivatization Strategies for Analytical Characterization and Chemical Modification Studies

Chemical modification of the Amaranth molecule is a key strategy for its analytical quantification. These methods often involve the oxidative cleavage of the chromophore, leading to a measurable change in its spectral properties.

One prominent technique is the use of an oxidizing agent in a "dye couple" reaction for the indirect spectrophotometric analysis of other substances. In this method, a target analyte is oxidized by a known excess of an oxidant like Cerium(IV) sulfate (B86663) or N-bromosuccinimide (NBS). The remaining, unreacted oxidant is then quantified by adding a fixed amount of Amaranth. The oxidant bleaches the dye, and the decrease in absorbance at its maximum absorption wavelength (λmax ≈ 520 nm) is proportional to the amount of unreacted oxidant, which in turn allows for the calculation of the initial analyte concentration.

Another approach involves modifying electrochemical sensors to enhance the detection of Amaranth. While this modifies the sensor rather than derivatizing the dye in solution, the principle relies on the specific electrochemical oxidation of the Amaranth molecule at the electrode surface. For example, paste electrodes modified with materials like platinum-carbon nanotubes (Pt-CNTs) and ionic liquids have been shown to significantly amplify the oxidation signal of Amaranth, enabling highly sensitive voltammetric determination. chemmethod.com

Table 2: Analytical Methods Based on Chemical Modification of Amaranth

| Method | Reagent/Principle | Detection | Wavelength (λmax) |

| Indirect Spectrophotometry | Cerium(IV) or N-Bromosuccinimide (NBS) is used to oxidize an analyte. Unreacted oxidant is measured by its bleaching reaction with Amaranth. | UV-Vis Spectrophotometry | ~520 nm |

| Voltammetry | Enhanced electrochemical oxidation of Amaranth at a chemically modified electrode surface. | Voltammetric Sensor | N/A |

Purification and Isolation Methodologies in Laboratory-Scale Chemical Synthesis

Following synthesis, the crude Amaranth product contains impurities, including unreacted starting materials and by-products. Laboratory-scale purification is essential to obtain a compound of high purity for analytical or research purposes.

The initial isolation from the reaction vessel is typically achieved by filtration to separate the precipitated solid dye. tiiips.com This crude product is then subjected to further purification using one or more of the following standard laboratory techniques:

Recrystallization : This is a common and effective method for purifying solid compounds. For Amaranth, recrystallization from a hot solvent mixture, such as aqueous ethanol (B145695), can effectively remove many impurities, yielding a product with high purity.

Chromatography : Various chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC), particularly with a C18 column, is widely used for the analytical separation and quantification of Amaranth and can be scaled up for preparative purification. mfa.orgresearchgate.net Conventional column chromatography, using stationary phases like silica (B1680970) gel or alumina, is a fundamental technique for separating components of a mixture based on polarity. orgsyn.orgresearchgate.net

Extraction : Solid-phase extraction (SPE) is a common sample preparation technique used to remove interfering substances from a sample matrix prior to analysis. nih.gov It relies on the differential partitioning of the analyte and impurities between a solid sorbent and a liquid phase. Cloud point extraction has also been explored as an environmentally friendly preconcentration and separation technique. mdpi.com

Table 3: Common Laboratory-Scale Purification and Isolation Methods for Amaranth

| Method | Principle | Application Notes |

| Filtration | Mechanical separation of the solid dye precipitate from the liquid reaction mixture. | Used for initial isolation of the crude product after synthesis. tiiips.com |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | A standard method for purifying the crude solid. Hot aqueous ethanol is a reported solvent system. |

| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Used for separating the dye from by-products and unreacted precursors. orgsyn.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase (e.g., C18) and a pressurized liquid mobile phase. | Primarily for analysis, but preparative HPLC can be used for high-purity isolation. mfa.org |

| Solid-Phase Extraction (SPE) | Partitioning of the analyte onto a solid sorbent to separate it from matrix interferents. | Often used for sample clean-up and preconcentration before analytical measurement. nih.gov |

Table 4: List of Chemical Compounds Mentioned

| Chemical Name | Common Name / Synonym(s) |

| Trisodium (B8492382) (4E)-3-oxo-4-[(4-sulfonato-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate | Amaranth, C.I. Acid Red 27, Food Red 9 |

| 4-aminonaphthalene-1-sulfonic acid | Naphthionic acid |

| 3-hydroxy-2,7-naphthalenedisulfonic acid | R-salt |

| Allura Red AC | Food Red 17 |

| 1-hydroxy-2-naphthoic acid | - |

| 1,4-naphthaquinone | - |

| Sodium Nitrite | - |

| Hydrochloric Acid | - |

| Sulfuric Acid | - |

| Sodium Hydroxide | - |

| Cerium(IV) sulfate | Ceric sulfate |

| N-bromosuccinimide | NBS |

| Ethanol | Ethyl alcohol |

Advanced Analytical Chemistry and Characterization Techniques

Spectroscopic Methodologies for In-Depth Chemical Characterization

Spectroscopy is a cornerstone in the analysis of Amaranth (B1665344), leveraging the interaction of the molecule with electromagnetic radiation to probe its structural and electronic features.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination and structural elucidation of Amaranth. rsc.orgresearchgate.net It is frequently coupled with liquid chromatography (LC-MS/MS) to analyze the dye with high sensitivity and selectivity. nih.gov In such methods, multiple reaction monitoring is often used to satisfy both quantification and qualification requirements. nih.gov

The fragmentation of Amaranth under mass spectrometry conditions provides critical information about its structure. Studies involving photooxygenation have used mass spectrometry to identify degradation products. ijsr.net For instance, in the analysis of Amaranth's photodegradation products, the molecular ion peak (M+) and other characteristic fragments were identified. ijsr.net A probable mechanism for its degradation involves an attack by singlet oxygen on the C=N double bond of the azo-hydrazone tautomer, leading to a dioxetane intermediate that decomposes into smaller molecules. ijsr.net LC-HRMS/MS methods have been developed to identify such biodegradation intermediates, often using an electrospray ionization (ESI) source and a mobile phase of acetonitrile (B52724) and acidified water. doi.org

Table 1: Observed Mass Spectrometry Fragments of Amaranth Degradation Products

| Product Name | Formula | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| Disodium 3,4-dioxo-3,4-dihydro-naphthalene-2,7-disulfonate (Product 2) | C₁₀H₄O₈S₂Na₂ | 362 (M+) |

| Sodium 4-hydroxy-naphthalene-1-sulfonate (Product 4) | C₁₀H₇O₄SNa | 246 (M+) |

Source: ijsr.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the definitive structural confirmation of Amaranth and for studying its dynamic properties in solution. rsc.orgacs.orgresearchgate.net A significant aspect of Amaranth's structure is its existence in an azo-hydrazone tautomeric equilibrium. rsc.org Azo dyes with a hydroxyl group ortho or para to the azo linkage are known to exhibit this type of tautomerism. nih.gov

Detailed NMR studies, including variable temperature 2D ¹H–¹⁵N HMBC, ¹H ultrafast magic-angle spinning (MAS), and ¹³C CPMAS solid-state NMR, have conclusively shown that Amaranth exists predominantly in the hydrazone form. rsc.org This preference for the hydrazone tautomer holds true in both solution and the solid state. rsc.org The stability of the hydrazone form is enhanced in polar solvents, driven by stabilizing resonance delocalization and favorable electrostatic interactions. rsc.org

Table 2: ¹H-NMR Chemical Shifts (δ, ppm) for Amaranth in [D₆]DMSO

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 4.4 | s | - |

| H-6' | 7.7 | dd | 8.8 |

| H-7' | 7.78 | dd | 8.8 |

| H-8' | 7.85 | d | 8 |

| H-5' | 7.99 | brs | - |

| H-5 | 8.14 | d | 8 |

| H-6 | 8.24 | d | 8 |

| H-1, H-8 | 8.34 | brs | - |

| H-3' | 8.55 | d | 8 |

| H-2' | 9.00 | d | 8 |

Source: ijsr.net

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint of Amaranth by identifying its characteristic functional groups and bond vibrations. researchgate.netacs.org The FTIR spectrum of Amaranth displays several key absorption bands that confirm its structure. ijsr.net

These techniques are also sensitive to the molecular environment. When Amaranth is incorporated as a dopant into a crystal lattice, such as sulphamic acid, the resulting FTIR and Raman spectra show altered peaks, which confirms the successful integration of the dye molecule into the host crystal. researchgate.netresearchgate.net For azo dyes in general, the characteristic azo group (-N=N-) stretching vibration is found in the 1411-1555 cm⁻¹ region. scienceworldjournal.orgbas.bg

Table 3: Characteristic FTIR Absorption Bands for Amaranth

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3416.14 | Stretching (broad) | -OH |

| 3050 | Stretching | Aromatic C-H |

| 1647.62, 1608.38 | Stretching | C=C |

| 1158, 1103 | Stretching | C-O |

Source: ijsr.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of Amaranth in various matrices. rsc.orgiosrjournals.org The method relies on the principle that the dye absorbs light in the visible region due to electronic transitions within its chromophore. The maximum absorbance (λmax) for Amaranth is consistently reported at approximately 520-523 nm. iosrjournals.orgresearchgate.net

Quantitative determination is achieved by applying the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration over a specific range. iosrjournals.org This makes UV-Vis spectroscopy a simple, rapid, and cost-effective method for routine analysis. rsc.org It is often employed as a detection method following chromatographic separation or used in conjunction with multivariate algorithms to resolve the spectra of dye mixtures. rsc.orgresearchgate.net

Table 4: Validated Concentration Range for Quantitative UV-Vis Analysis of Various Drugs Using a Ce(IV)-Amaranth Dye Couple Method

| Analyte | Linearity Range (µg/ml) |

|---|---|

| Darifenacin | 1.4-7.0 |

| Esmolol Hydrochloride | 2-14 |

| Montelukast Sodium | 2-10 |

| Sildenafil citrate | 20-70 |

| Terbinafine | 3-21 |

| Tramadol Hydrochloride | 2-14 |

Source: iosrjournals.org (Note: This table demonstrates the application of Amaranth dye as a reagent in a quantitative UV-Vis method for other substances, highlighting its utility in spectrophotometry.)

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in the solid state. While the crystal structure of Amaranth (free acid) itself is not widely reported, its structural effects as a dopant in other crystalline materials have been investigated using both single-crystal and powder XRD. researchgate.netjournalijar.com

When Amaranth dye is doped into L-Alanine Thiourea (LATU) crystals, single-crystal XRD analysis shows that the fundamental crystal structure of the host is maintained. journalijar.com However, the incorporation of the dye molecules induces lattice strain, resulting in slight distortions and changes in the lattice parameters. journalijar.com Similarly, doping into sulphamic acid crystals, which have an orthorhombic structure, results in an increase in the cell volume as the dye concentration increases, indicating the integration of Amaranth into the crystal lattice. researchgate.net

Table 5: Comparison of Lattice Parameters for Pure and Amaranth-Doped L-Alanine Thiourea (LATU) Crystals

| Crystal | a (Å) | b (Å) | c (Å) | Crystal System |

|---|---|---|---|---|

| Pure LATU | 9.664 | 5.630 | 9.414 | Orthorhombic |

| Amaranth-doped LATU | 9.671 | 5.639 | 9.419 | Orthorhombic |

Source: journalijar.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Chemical Studies

Chromatographic Separation Techniques and Method Development

Chromatographic techniques are paramount for the separation, identification, and quantification of Amaranth from complex mixtures, such as food products and environmental samples. acs.orgrsc.org

High-Performance Liquid Chromatography (HPLC) is the most prominent and powerful technique used for Amaranth analysis. pan.olsztyn.plsielc.comnih.gov The most common modality is reverse-phase (RP) HPLC, typically utilizing a C18 stationary phase. doi.orgsielc.commdpi.com Method development focuses on optimizing the mobile phase to achieve efficient separation. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, often buffered or acidified with phosphoric or formic acid to improve peak shape and ensure compatibility with mass spectrometry detection. doi.orgsielc.com Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, which allows for simultaneous quantification and spectral confirmation. acs.orgmdpi.comnih.gov

Thin-Layer Chromatography (TLC) serves as a simpler, qualitative method for identifying Amaranth. aip.org The technique involves spotting the sample on a plate coated with an adsorbent like silica (B1680970) gel and developing it with a suitable solvent system. The separation is based on differential partitioning between the stationary and mobile phases, and the resulting retardation factor (Rf) is used for identification by comparing it to a standard. aip.org

Table 6: Examples of HPLC Methods for Amaranth Analysis

| Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV, MS | General Analysis | sielc.com |

| C18 | Acetonitrile, 0.1% Formic Acid | MS/MS | Biodegradation Study | doi.org |

| C18 | Methanol, Acetonitrile, Water with 0.1% Acetic Acid | UV-DAD | Metabolomic Analysis | mdpi.com |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Diode Array Detector (DAD) stands as a primary technique for the simultaneous determination of synthetic food dyes, including Amaranth. nih.gov Method development and validation are critical to ensure accuracy and reliability.

Methodology & Findings:

A simple, low-cost, and versatile HPLC-UV-DAD method has been developed for the simultaneous determination of six synthetic food dyes: Tartrazine, Sunset Yellow, Amaranth, Allura Red, Indigotine, and Brilliant Blue. nih.gov The sample preparation is straightforward, involving dissolution or dilution in water, pH adjustment, and filtration through PVDF filters. nih.gov

Key chromatographic conditions and validation parameters are summarized below:

Column: A C18 core-shell column is often employed. researchgate.net

Mobile Phase: A common mobile phase consists of a gradient elution using an ammonium (B1175870) acetate (B1210297) buffer (e.g., 100 mM, pH 7) and acetonitrile. researchgate.netmdpi.com Another approach uses a mixture of 10mM Na2HPO4 (pH 7) and methanol. akjournals.com

Detection: Detection is typically performed using a DAD, with Amaranth monitored at approximately 520 nm. researchgate.net

Linearity: The method demonstrates good linearity across a concentration range, for instance, from 0.25 to 6.0 mg L⁻¹. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): For a UHPLC-DAD method, the LOD and LOQ for Amaranth have been reported to be in the range of 0.017 to 0.025 mg L⁻¹ and 0.057 to 0.082 mg L⁻¹, respectively. akjournals.com

Recovery and Precision: The method shows acceptable recovery and precision (both intra- and inter-day) as per ICH guidelines. akjournals.com

Interactive Data Table: HPLC-DAD Validation Parameters for Amaranth Analysis

| Parameter | Value | Reference |

| Linearity Range | 0.25 - 6.0 mg L⁻¹ | nih.gov |

| LOD | 0.017 - 0.025 mg L⁻¹ | akjournals.com |

| LOQ | 0.057 - 0.082 mg L⁻¹ | akjournals.com |

| Wavelength (λmax) | ~520 nm | researchgate.net |

| Column Type | C18 | researchgate.net |

This validated HPLC method is suitable for routine analysis and quality control of Amaranth in various food products. nih.gov

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

While Amaranth itself is a non-volatile salt, Gas Chromatography (GC) and especially GC coupled with Mass Spectrometry (GC-MS) are crucial for analyzing potential volatile and semi-volatile impurities or degradation products. These can include aromatic amines, which are of toxicological concern. Although direct analysis of Amaranth by GC is not feasible due to its low volatility, GC-MS is instrumental in detecting prohibited, potentially carcinogenic Sudan dyes that might be present as adulterants alongside Amaranth.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers a powerful alternative for the analysis of synthetic dyes, providing high-resolution separations in short analysis times. youngin.com As most synthetic food dyes are acidic, containing sulfonic or carboxylic acid groups, they are anionic at basic pH, making them ideal candidates for Capillary Zone Electrophoresis (CZE). youngin.com

Methodology & Findings:

A CE method with photodiode array detection has been developed for the simultaneous determination of 12 synthetic food dyes, including Amaranth. nih.gov

Sample Preparation: Extraction with a water and ammonia-ethanol mixture, followed by solid-phase extraction (SPE) clean-up. nih.gov

Capillary: A fused-silica capillary (e.g., 72 cm to the detector, 75 µm i.d.) is used. nih.gov

Running Buffer: A mixture of potassium phosphate (B84403) monobasic and sodium carbonate (e.g., 10 mmol/L and 5 mmol/L respectively, pH 10.0) containing 20% acetonitrile serves as an effective running buffer. nih.gov In another method, a buffer of 25 mM sodium phosphate and 25 mM sodium borate (B1201080) (1:1, pH 8.0) with 10 mM sodium dodecyl sulfate (B86663) (SDS) was used. nih.gov

Identification: Dyes are identified based on their migration time and absorbance spectrum. nih.gov

Performance: The method shows good reproducibility, with coefficients of variation for migration times and peak areas being 0.28-0.62% and 1.84-4.30%, respectively. nih.gov The identification limit for Amaranth is 5 µg/mL. nih.gov

Interactive Data Table: CE Method Parameters for Amaranth Separation

| Parameter | Condition | Reference |

| Capillary Type | Fused-silica | nih.gov |

| Buffer System | 10 mM K-phosphate, 5 mM Na-carbonate, 20% ACN, pH 10.0 | nih.gov |

| Identification Limit | 5 µg/mL | nih.gov |

| Migration Time C.V. | 0.28 - 0.62% | nih.gov |

| Peak Area C.V. | 1.84 - 4.30% | nih.gov |

The substitution of SDS with β-cyclodextrin in the electrolyte buffer has been shown to be effective for resolving Amaranth and New Coccine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Chemical Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the analysis of synthetic dyes. nih.gov This technique is particularly valuable for comprehensive chemical profiling and the unambiguous identification and quantification of Amaranth, even in complex food matrices. nih.govaun.edu.eg

Methodology & Findings:

An LC-MS/MS method using Multiple Reaction Monitoring (MRM) mode allows for the simultaneous determination of 20 synthetic dyes, including Amaranth. nih.gov This approach offers a single-step extraction protocol, simplifying sample preparation. nih.gov

Ionization: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for sulfonated dyes like Amaranth. chromatographytoday.comatlantis-press.com

Separation: A reversed-phase C18 column is typically used for chromatographic separation. aun.edu.egscielo.org.mx

Detection: The selection of two specific fragment ion transitions in MRM mode ensures both quantification and confident qualitative identification. nih.gov

Sensitivity: The method is highly sensitive, with Limits of Quantification (LOQ) as low as 0.001 to 1 mg/kg. nih.gov Another study reported a LOQ of 0.00012–0.8 μg/mL for Amaranth in kimchi. nih.gov

Application: This technique has been successfully applied to detect Amaranth in diverse food samples like chili powders, syrup-preserved fruits, and kimchi. nih.govnih.gov LC-MS has also been used to profile betalains (B12646263) in Red Amaranth (Amaranthus cruentus). researchgate.net

Interactive Data Table: LC-MS/MS Performance for Amaranth Detection

| Parameter | Value | Reference |

| Technique | LC-MS/MS (MRM) | nih.gov |

| LOQ (in food) | 0.001 - 1 mg/kg | nih.gov |

| LOQ (in kimchi) | 0.00012–0.8 μg/mL | nih.gov |

| Recovery (in kimchi) | 85.65 - 120.82% | nih.gov |

| Ionization Mode | ESI- | chromatographytoday.comatlantis-press.com |

Electrochemical Characterization and Sensor Development for Chemical Detection

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the determination of Amaranth. researchgate.net These techniques are based on the electrochemical oxidation or reduction of the Amaranth molecule at an electrode surface.

Voltammetric Studies of Amaranth Redox Behavior

Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are employed to study the redox behavior of Amaranth. mdpi.combiointerfaceresearch.com The electrochemical oxidation of Amaranth is an irreversible process involving the transfer of electrons and protons. chemmethod.com

Research Findings:

Redox Process: Studies using cyclic voltammetry show that Amaranth undergoes electrochemical oxidation, typically exhibiting a single, irreversible anodic peak. biointerfaceresearch.commdpi.com The process has been determined to involve an equal number of electrons and protons. chemmethod.com

pH Dependence: The peak potential of Amaranth's oxidation is pH-dependent, shifting to less positive potentials as the pH increases, confirming the involvement of protons in the electrode reaction. chemmethod.com The optimal electrochemical response is often observed in neutral or slightly acidic conditions (pH 4-7). mdpi.commdpi.com For instance, a study using an activated carbon-Co3O4 modified electrode found optimal performance at pH 7.0. srce.hr

Scan Rate Effect: The relationship between the peak current and the scan rate indicates that the electrode process is often diffusion-controlled, though adsorption phenomena can also play a role. researchgate.net

Development of Modified Electrodes for Enhanced Chemical Sensing

To improve the sensitivity and selectivity of Amaranth detection, various materials are used to modify the surface of working electrodes like glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and screen-printed electrodes (SPE). mdpi.comchemmethod.comnih.gov These modifications enhance the electrocatalytic activity towards Amaranth oxidation, leading to a significant increase in the oxidation peak current and a decrease in the peak potential. chemmethod.comsrce.hr

Key Electrode Modifications and Performance:

Numerous nanomaterials and composites have been investigated for their ability to enhance Amaranth sensing.

Graphene-based Materials: N-doped reduced graphene oxide (N-rGO) and palladium/graphene oxide (Pd/GO) nanomaterials have been successfully used to modify electrodes. mdpi.comrsc.org An N-rGO/GCE sensor exhibited a wide linear range of 0.1 to 600.0 µM and a low detection limit of 0.03 µM. mdpi.com

Carbon Nanotubes (CNTs): Electrodes modified with multi-walled carbon nanotubes (MWCNTs) or composites like platinum-CNTs (Pt-CNTs) show enhanced signals. chemmethod.comresearchgate.net A sensor using 1-methyl-3-butyl imidazolium (B1220033) bromide and Pt-CNTs improved the oxidation signal by 4.82-fold with a detection limit of 1.0 nM. chemmethod.comchemmethod.com

Metal Oxides and Nanocomposites: Activated carbon-Co3O4 nanocomposite modified CPEs have demonstrated high sensitivity, with a linear range of 0.1-215 µM and a detection limit of 10.0 nM. researchgate.netsrce.hr

Conducting Polymers: Polypyrrole nanotubes (PPy NTs) have been used to modify screen-printed electrodes, achieving a detection limit of 0.01 µM. nih.gov

Interactive Data Table: Performance of Modified Electrodes for Amaranth Detection

| Electrode Modifier | Electrode Type | Linear Range (µM) | Detection Limit (LOD) | Reference |

| N-doped reduced graphene oxide (N-rGO) | GCE | 0.1 - 600.0 | 0.03 µM | mdpi.com |

| Activated Carbon-Co3O4 | CPE | 0.1 - 215 | 10.0 nM | researchgate.netsrce.hr |

| MBIB/Pt-CNTs | PE | 0.005 - 310.0 | 1.0 nM | chemmethod.comchemmethod.com |

| Polypyrrole Nanotubes (PPy NTs) | SPE | 0.03 - 290.0 | 0.01 µM | nih.gov |

| Pd/GO Nanomaterial | SPE | 0.08 - 360.0 | 30.0 nM | rsc.org |

| rGO-methionine film | SPCE | 1 - 100 | 57 nM | mdpi.com |

These advanced electrochemical sensors provide a promising platform for the rapid, on-site, and sensitive detection of Amaranth in various samples. nih.govrsc.org

Sample Preparation Strategies for Complex Chemical Matrices in Research

The accurate determination of Amaranth in complex matrices such as foodstuffs, beverages, and environmental samples necessitates effective sample preparation to remove interfering components and pre-concentrate the analyte. mdpi.comupm.edu.my The complexity of these matrices, which can contain sugars, proteins, fats, and other colorants, requires robust extraction and clean-up procedures prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or capillary electrophoresis. mdpi.combas.bgnih.gov

Solid-Phase Extraction (SPE) is a widely employed and powerful technique for the sample preparation of Amaranth. upm.edu.my Various sorbents are used depending on the sample matrix and the specific dyes being analyzed. For instance, C18 cartridges are commonly used for extracting Amaranth from liquid samples like beverages. upm.edu.my The procedure typically involves conditioning the cartridge, loading the sample (often after pH adjustment), washing away interferences, and finally eluting the dye with a suitable solvent, such as methanol or a mixture of methanol and ammonia (B1221849) solution. upm.edu.myscielo.br Weak anion exchange (WAX) SPE cartridges have also been proven effective for solid samples, where Amaranth is extracted from the sample using a solution like 1% ammonia in acetonitrile before being loaded onto the cartridge. upm.edu.my

Dispersive solid-phase extraction (d-SPE), a variation of SPE often associated with the QuEChERS methodology, offers a simpler and faster alternative. mdpi.comscielo.br In d-SPE, the sorbent is mixed directly with the sample extract, and separation is achieved by centrifugation. scielo.br Polymeric sorbents like Oasis® HLB have been successfully used in d-SPE for the determination of Amaranth and other synthetic dyes in sports drinks. scielo.brresearchgate.net This method effectively removes sugars and other matrix components while requiring smaller amounts of sorbent compared to traditional SPE. scielo.br

Other innovative strategies include cloud point extraction (CPE), which is considered a green analytical technique. mdpi.com This method uses the phase-separation behavior of non-ionic surfactants like Triton X-114 to extract Amaranth from aqueous solutions. mdpi.com The dye becomes entrapped in the surfactant-rich phase upon heating, which can then be separated and analyzed. mdpi.com For solid matrices like candies or chickpeas, the initial step often involves dissolving the sample in water, sometimes with the aid of ultrasonication, followed by filtration and then a clean-up step like SPE. chromatographytoday.comakjournals.com The choice of extraction solvent and SPE sorbent is critical for achieving high recovery rates. upm.edu.my

Table 2: Sample Preparation Methods for Amaranth in Various Matrices

| Matrix | Preparation Technique | Sorbent/Reagent | Elution/Extraction Conditions | Recovery | Reference |

|---|---|---|---|---|---|

| Beverages | Solid-Phase Extraction (SPE) | C18 | Methanol | 90.8 - 105.6% | upm.edu.my |

| Solid Foods (e.g., candies, jams) | Solid-Phase Extraction (SPE) | Weak Anion Exchange (WAX) | 5% ammonia in methanol | 90.8 - 105.6% | upm.edu.my |

| Sports Drinks | Dispersive Solid-Phase Extraction (d-SPE) | Oasis® HLB | Methanol:ammonium hydroxide (B78521) (95:5) | 76 - 108% | scielo.brresearchgate.net |

| Foodstuffs | Cloud Point Extraction (CPE) coupled with Magnetic SPE | Triton X-114 and Fe₃O₄ Nanoparticles | Organic layer collected after heating to 40°C | - | mdpi.com |

| Alcopop Beverage | Filtration | 0.45 µm syringe filter | Direct injection after filtration | - | chromatographytoday.com |

Environmental Chemistry, Fate, and Degradation Pathways

Occurrence and Distribution Studies in Environmental Matrices (Chemical Aspects)

Amaranth (B1665344) (free acid) is a synthetic anionic azo dye. Its high water solubility facilitates its dispersal into aquatic ecosystems upon discharge from industrial facilities. The primary environmental concern is the contamination of water bodies, as textile industry effluents can contain dye concentrations ranging from 10-200 mg/L. pantareiwater.com The dye's chemical stability means it persists in the environment, leading to aesthetic pollution and reducing light penetration, which can affect aquatic photosynthesis. nih.gov Its occurrence is predominantly linked to wastewater from dyeing processes in the textile, leather, and paper industries. academicjournals.org

Advanced Oxidation Processes (AOPs) for Chemical Transformation

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. scispace.comscirp.org These methods have proven effective for the transformation of complex molecules like Amaranth into simpler, less harmful compounds. openbiotechnologyjournal.com

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV or visible light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of •OH production. These processes are advantageous due to their use of inexpensive reagents and operation at ambient temperature and pressure. mdpi.com

The degradation of Amaranth via Fenton and photo-Fenton processes has been shown to follow pseudo-first-order kinetics. imanagerpublications.comscirp.org Studies indicate that the rate of degradation is significantly higher in the photo-Fenton process compared to the classical Fenton reaction. researchgate.net The optimal pH for these reactions is acidic, typically in the range of 2 to 4. mdpi.comscirp.org In one study, using a Fenton-like reaction (Fe³⁺/H₂O₂), 95% degradation of Amaranth was achieved within 6 minutes under optimal conditions (pH 2.6). scirp.org

Table 1: Kinetic Parameters for Fenton-Like Oxidation of Amaranth

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Order (with respect to Amaranth) | Pseudo-first-order | Excess H₂O₂ | scirp.org |

| Optimal pH | 2.6 | [FeCl₃] = 3.75 × 10⁻⁴ mol·dm⁻³ | scirp.org |

| Degradation Efficiency | 95% | 6 minutes, optimal conditions | scirp.org |

| Thermodynamic Nature | Endothermic, Favorable | Temperature range 298-308 K | scirp.org |

Photochemical and photoelectrochemical methods utilize light energy to drive the degradation of Amaranth. Photochemical degradation involves direct photolysis by UV radiation, while photoelectrochemical processes combine UV radiation with an electrochemical system, often using semiconductor photoanodes like Titanium dioxide (TiO₂).

Research has demonstrated that the photoelectrochemical method is more efficient than purely photochemical degradation for Amaranth. scispace.comresearchgate.net Photoelectrochemical treatment can achieve up to 92% color reduction and 57% Chemical Oxygen Demand (COD) removal. scispace.comresearchgate.net Kinetic analyses reveal differing reaction orders: photochemical degradation typically follows zero-order kinetics, while photoelectrochemical degradation follows first-order kinetics. scispace.comresearchgate.netresearchgate.net

Heterogeneous photocatalysis using TiO₂ under UV or solar irradiation is another widely studied AOP. The degradation kinetics in TiO₂-based systems generally follow pseudo-first-order models. capes.gov.br However, second-order kinetics have also been reported. ecorfan.org The efficiency of photocatalysis is influenced by factors such as catalyst loading, pH, and the presence of oxidizing agents like H₂O₂. capes.gov.brmedkoo.com The combination of UV, TiO₂, and H₂O₂ has been shown to provide the highest decolorization rates. capes.gov.br

Table 2: Comparison of Photochemical and Photoelectrochemical Degradation of Amaranth

| Process | Reaction Order | Typical Rate Constant (k) | Efficiency | Reference |

|---|---|---|---|---|

| Photochemical (UV only) | Zero-order | N/A (linear model) | ~34% decolorization (90 min) | scispace.comresearchgate.net |

| Photoelectrochemical (UV + Anode) | First-order | 0.04065 min⁻¹ | ~92% decolorization (90 min) | scispace.com |

| Photocatalytic (UV + TiO₂) | Pseudo-first-order | up to 0.069 min⁻¹ | Varies with catalyst/conditions | researchgate.netrsc.org |

Ozonation is an effective AOP for decolorizing textile wastewater because ozone readily attacks the chromophoric conjugated double bonds in dye molecules. mdpi.com The complete mineralization of Amaranth through ozonation involves the breakdown of the aromatic rings, leading to the formation of various intermediates and final products.

During the initial stages of ozonation, the dye molecule is broken down into smaller organic fragments, which can sometimes lead to a temporary increase in COD before full mineralization occurs. elsevier.estandfonline.com The process results in the formation of aliphatic carboxylic acids such as oxalic acid, malonic acid, and acetic acid. researchgate.netjmcs.org.mx Ultimately, complete mineralization yields inorganic ions like sulfate (B86663) (from the cleavage of sulfonic groups) and nitrate, along with CO₂ and H₂O. elsevier.estandfonline.com The pH of the solution tends to decrease during ozonation due to the formation of these acidic byproducts. jmcs.org.mx

The degradation of Amaranth through various AOPs and biological processes results in a variety of transformation products. Identifying these intermediates is crucial for understanding the degradation pathways.

Advanced Oxidation Processes:

TiO₂ Photocatalysis: Intermediates identified include sodium-3-hydroxynaphthalene-2,7-disulphonate, 3-hydroxynaphthalene, sodium-4-aminonaphthalenesulphonate, and sodium-4-aminobenzenesulphonate. rsc.org This indicates that degradation can proceed through simultaneous cleavage of the C-N and N=N bonds. rsc.org

Ozonation: Byproducts include phenolic compounds, quinones, and short-chain carboxylic acids like malonic and oxalic acid. researchgate.netresearchgate.net

Biodegradation:

By the fungus Polyporus sp. S133, intermediates were identified as 1-hydroxy-2-naphthoic acid and 1,4-naphthaquinone. researchgate.net

Degradation by the fungus Bjerkandera adusta Dec 1 yielded products such as 4-nitrophenol, phenol, and various sulfonated benzene (B151609) and naphthalene (B1677914) derivatives, suggesting a pathway that does not create aromatic amines. nih.gov

The bacterium Acinetobacter calcoaceticus transformed Amaranth into naphthalene sulfamide, hydroxyl naphthalene diazonium, and naphthalene diazonium. nih.gov

Ozonation and Other Advanced Chemical Oxidation Studies

Biotransformation and Biodegradation Mechanisms in Environmental Systems

Microbial degradation offers an environmentally friendly alternative for treating Amaranth-contaminated wastewater. The process typically involves a two-stage mechanism requiring both anaerobic and aerobic conditions for complete mineralization. tandfonline.comtandfonline.com

The initial and rate-limiting step is the reductive cleavage of the azo bond (–N=N–) under anaerobic or anoxic conditions. tandfonline.commdpi.com This reaction is catalyzed by enzymes called azoreductases, which are produced by a wide range of bacteria and fungi. tandfonline.comfrontiersin.org This step breaks the chromophore, leading to decolorization and the formation of colorless, but potentially harmful, aromatic amines.

The subsequent degradation of these aromatic amines occurs under aerobic conditions. tandfonline.com This phase involves the opening of the aromatic rings by enzymes such as dioxygenases (e.g., catechol-1,2-dioxygenase and catechol-2,3-dioxygenase), which further breaks down the intermediates into aliphatic compounds that can be utilized in central metabolic pathways. tandfonline.comtandfonline.com

Several microbial species and enzymatic systems have been shown to be effective in degrading Amaranth:

Bacterial Degradation: Bacteria such as Pseudomonas aeruginosa, Acinetobacter calcoaceticus, Citrobacter freundii, and Enterobacter cloacae have demonstrated the ability to decolorize and degrade Amaranth. nih.govacademicjournals.orgresearchgate.net The enzymatic machinery in these bacteria often includes azoreductases, NADH-DCIP reductase, and ligninolytic enzymes like laccase. nih.govfrontiersin.org

Fungal Degradation: White-rot fungi, such as Polyporus sp. and Bjerkandera adusta, are particularly effective due to their extracellular ligninolytic enzyme systems, which include laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). nih.gov These enzymes are non-specific and can oxidize a broad range of recalcitrant compounds, including azo dyes.

Table 3: Enzymes Involved in the Biodegradation of Amaranth

| Enzyme | Function | Microbial Source Example | Reference |

|---|---|---|---|

| Azoreductase | Reductive cleavage of azo bond (decolorization) | Biofilms, Klebsiella spp. | tandfonline.comtandfonline.comtandfonline.com |

| Laccase | Oxidative degradation | Polyporus sp. S133, Acinetobacter calcoaceticus | nih.gov |

| Lignin Peroxidase (LiP) | Oxidative degradation | Acinetobacter calcoaceticus | nih.gov |

| Manganese Peroxidase (MnP) | Oxidative degradation | Bjerkandera adusta Dec 1 | nih.gov |

| NADH-DCIP Reductase | Reductive degradation | Acinetobacter calcoaceticus, Pseudomonas aeruginosa | nih.govresearchgate.net |

| Catechol Dioxygenases | Aerobic cleavage of aromatic rings | Biofilms (Pseudomonas sp.) | tandfonline.comtandfonline.com |

Identification and Analysis of Biodegradation Metabolites (Chemical Structure and Formation)

The microbial degradation of Amaranth results in the formation of several intermediate metabolites. The initial cleavage of the azo bond typically leads to the formation of aromatic amines. frontiersin.orgtandfonline.com

In studies involving Acinetobacter calcoaceticus, the degradation of Amaranth yielded metabolites identified as naphthalene sulfamide, hydroxyl naphthalene diazonium, and naphthalene diazonium. nih.gov The asymmetric cleavage by lignin peroxidase is proposed to result in a sulfonated reactive intermediate, which then participates in further reactions to produce stable products like naphthalene diazonium. nih.gov

When the fungus Polyporus sp. S133 is used for degradation, the biotransformation of Amaranth leads to the formation of two main intermediates: 1-hydroxy-2-naphthoic acid and 1,4-naphthaquinone. researchgate.net

Degradation by Bjerkandera adusta Dec 1 has been shown to produce a different set of intermediates depending on the stage of the process. In the initial phase (3 days), the probable metabolites include 1-aminonaphthalene-2,3,6-triol, 4-(hydroxyamino)naphthalene-1-ol, and 2-hydroxy-3-[2-(4-sulfophenyl) hydrazinyl] benzenesulfonic acid. nih.gov After a longer period (10 days), the detected products are 4-nitrophenol, phenol, 2-hydroxy-3-nitrobenzenesulfonic acid, 4-nitrobenzene sulfonic acid, and 3,4'-disulfonyl azo benzene, indicating that aromatic amines were not the final products. nih.gov

The following table summarizes the identified biodegradation metabolites of Amaranth from different microbial sources.

| Microbial Species | Identified Metabolites | Reference |

| Acinetobacter calcoaceticus | Naphthalene sulfamide, Hydroxyl naphthalene diazonium, Naphthalene diazonium | nih.gov |

| Polyporus sp. S133 | 1-hydroxy-2-naphthoic acid, 1,4-naphthaquinone | researchgate.net |

| Bjerkandera adusta Dec 1 (3 days) | 1-aminonaphthalene-2,3,6-triol, 4-(hydroxyamino)naphthalene-1-ol, 2-hydroxy-3-[2-(4-sulfophenyl) hydrazinyl] benzenesulfonic acid | nih.gov |

| Bjerkandera adusta Dec 1 (10 days) | 4-nitrophenol, Phenol, 2-hydroxy-3-nitrobenzenesulfonic acid, 4-nitrobenzene sulfonic acid, 3,4'-disulfonyl azo benzene | nih.gov |

Factors Influencing Biodegradation Rates and Efficiency (Chemical Parameters)

Several chemical parameters significantly influence the rate and efficiency of Amaranth biodegradation by microorganisms. These include pH, temperature, initial dye concentration, and the presence of additional carbon and nitrogen sources.

pH: The optimal pH for the biodegradation of Amaranth varies depending on the microorganism. For instance, Pseudomonas aeruginosa BCH shows the highest decolorization rate of 97% at a pH of 7. nih.govresearchgate.net In contrast, the adsorption of Amaranth onto biosorbents like tamarind pod shells and papaya leaf stalks is maximal at a much lower pH of 2.0. iisc.ac.intandfonline.com The degradation of chlorophyll (B73375) in amaranth leaves is also pH-dependent, with higher stability observed at higher pH values. sphinxsai.com

Temperature: Temperature is another critical factor. Pseudomonas aeruginosa BCH achieves optimal decolorization at 30°C. nih.govresearchgate.net Studies on the thermal degradation of chlorophyll in amaranth puree showed a uniform decrease in chlorophyll a and b in the temperature range of 70 to 90°C. sphinxsai.com

Initial Dye Concentration: The initial concentration of Amaranth can impact the efficiency of biodegradation. Higher concentrations can be inhibitory to microbial growth and enzymatic activity. nih.gov For example, Acinetobacter calcoaceticus decolorized 92% of Amaranth at a concentration of 50 mg/L within 48 hours, but the efficiency dropped at higher concentrations. nih.gov Similarly, the fungus Phanerochaete chrysosporium showed 98% removal at 50 and 100 mg/L, with decreased efficiency at higher concentrations. cibtech.org

Nutrient Availability: The presence of additional carbon and nitrogen sources can enhance biodegradation. For Polyporus sp. S133, the addition of glucose as a carbon source resulted in the highest decolorization of Amaranth (90%). Among nitrogen sources, yeast extract and peptone led to over 50% decolorization within 72 hours.

Oxygen Levels: Oxygen availability also plays a crucial role. Acinetobacter calcoaceticus showed more effective decolorization (91%) under static anoxic conditions compared to agitated cultures (68%). nih.gov This is because the initial reductive cleavage of the azo bond is often an anaerobic process. tandfonline.com

The table below summarizes the optimal chemical parameters for Amaranth degradation by different methods.

| Parameter | Optimal Value/Condition | Organism/Method | Reference |

| pH | 7.0 | Pseudomonas aeruginosa BCH | nih.govresearchgate.net |

| pH | 2.0 | Adsorption on tamarind pod shells | iisc.ac.in |

| pH | 2.0 | Adsorption on papaya leaf stalks | tandfonline.com |

| Temperature | 30°C | Pseudomonas aeruginosa BCH | nih.govresearchgate.net |

| Dye Concentration | 50 mg/L | Acinetobacter calcoaceticus | nih.gov |

| Carbon Source | Glucose | Polyporus sp. S133 | |

| Oxygen | Static anoxic | Acinetobacter calcoaceticus | nih.gov |

Adsorption and Sorption Phenomena in Environmental and Material Systems

The removal of Amaranth from aqueous solutions can also be achieved through adsorption and sorption processes using various materials. This is often a key mechanism in bioremediation, where microbial biomass can adsorb the dye. nih.gov The process can be influenced by factors such as pH, adsorbent dosage, and contact time.

Adsorbent Materials: A variety of low-cost, environmentally friendly materials have been investigated for their potential to adsorb Amaranth. These include agricultural wastes like tamarind pod shells, papaya leaf stalks, and eggshell powder. iisc.ac.intandfonline.comscialert.net The efficiency of these materials is attributed to the presence of functional groups such as -OH, -COOH, C=O, and C-O on their surfaces, which are involved in the adsorption process. iisc.ac.in

Mechanism of Adsorption: The adsorption of Amaranth, an anionic dye, is highly dependent on the surface charge of the adsorbent. iisc.ac.in At a low pH, the surface of many biosorbents becomes positively charged, which favors the electrostatic attraction of the negatively charged Amaranth molecules. iisc.ac.indergipark.org.tr The adsorption process can involve both physisorption and chemisorption. tandfonline.com For instance, the adsorption of Amaranth onto Eichhornia crassipes is suggested to be a chemisorption process involving valence forces through the sharing or exchange of electrons. tuiasi.ro

Kinetic and Isotherm Models: The kinetics of Amaranth adsorption often follow a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. dergipark.org.trtuiasi.ro The equilibrium data for Amaranth adsorption are often well-described by the Langmuir and Freundlich isotherm models. The Langmuir model suggests monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on a heterogeneous surface. tandfonline.comscialert.net For example, the adsorption of Amaranth on papaya leaf stalks fits the Langmuir model well, with a maximum sorption uptake of 121.3 mg/g. tandfonline.com Conversely, adsorption on eggshell powder is better represented by the Freundlich model. scialert.net

Influence of pH: As mentioned, pH is a critical factor. The maximum adsorption of Amaranth onto tamarind pod shells, papaya leaf stalks, and egg white protein polymers occurs at a pH of 2.0. iisc.ac.intandfonline.comdergipark.org.tr For eggshell powder, the optimal pH for adsorption is 4. scialert.netresearchgate.net

The following table presents a summary of different adsorbents and their maximum adsorption capacities for Amaranth.

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Papaya Leaf Stalks | 121.3 | 2.0 | tandfonline.com |

| Tamarind Pod Shells | 65.04 | 2.0 | iisc.ac.in |

| Egg White Protein Polymer | 65.56 (for 300 mg/L initial conc.) | 2.0 | dergipark.org.tr |

| Eichhornia crassipes Leaves | 43.1 | 2.0 | tuiasi.ro |

| Fe3O4/MgO Nanoparticles | 37.98 | Not Specified | researchgate.net |

Chemical Reactivity and Interaction Studies Non Biological Contexts

Acid-Base Equilibria and Chemical Speciation in Solution

Amaranth (B1665344) is an anionic dye that possesses three sulfonic acid groups. dergipark.org.tr These groups are strong acids, meaning they are typically deprotonated and exist as sulfonate anions (–SO₃⁻) in aqueous solutions across a wide pH range. This gives the molecule a net negative charge, a key factor governing its interactions. A 1% solution of Amaranth in water has a pH of approximately 10.8. nih.gov

The kinetics of its oxidative degradation are also strongly dependent on pH. In oxidation reactions involving hypochlorite (B82951), the degradation proceeds through two competitive pathways initiated by hypochlorite (OCl⁻) and hypochlorous acid (HOCl). nih.govresearchgate.net The relative concentrations of these two species are dictated by the solution's pH, which consequently determines the dominant reaction pathway. nih.govresearchgate.net Similarly, oxidation by chlorine dioxide is catalyzed by hydroxide (B78521) ions (OH⁻), with the reaction rate increasing significantly with higher pH. acs.org

| Process | Effect of pH | Optimal pH (if reported) | Reference |

| Adsorption on Egg White Protein Polymer | Adsorption decreases as pH increases from 1.0 to 4.0. | 2.0 | dergipark.org.tr |

| Adsorption on Alumina Reinforced Polystyrene | Maximum adsorption observed at acidic pH. | 2.0 | dergipark.org.tr |

| Oxidation by Hypochlorite | Reaction involves competitive pathways with OCl⁻ and HOCl, whose concentrations are pH-dependent. | Not applicable | nih.govresearchgate.net |

| Oxidation by Chlorine Dioxide | Second-order rate constant increases with increasing pH (from 7.0 to 9.0). | > 9.0 | acs.org |

| Fenton-Like Oxidation (Fe³⁺/H₂O₂) | The reaction rate is maximized at a specific acidic pH. | 2.6 | scirp.org |

Complexation Chemistry with Metal Ions and Inorganic Species (Non-Biological Applications)

The functional groups on the Amaranth molecule, particularly the hydroxyl and azo groups, allow for the formation of complexes with various metal ions. Spectrophotometric studies have demonstrated that Amaranth can form a stable complex with copper(II) ions in a 0.1 M sodium perchlorate (B79767) and perchloric acid solution. rsc.org However, under the same conditions, no complex formation was observed with zinc(II). rsc.org

The chelating ability of Amaranth and related compounds extends to other metal ions. In various studies, flavonoids and phenolic compounds, which share structural motifs with parts of the Amaranth molecule, have been shown to chelate transition metal ions such as Fe²⁺ and Fe³⁺. doi.org Aqueous extracts containing amaranth-related compounds have also been shown to chelate Cu²⁺ ions, indicated by a shift in the UV-Visible absorption spectrum upon addition of the metal. thaiscience.info

This complexing ability has been harnessed in materials science for the formation of supramolecular hydrogels. In one study, hydrogels were formed through the crosslinking of catechol-inspired ligands with various metal ions, and Amaranth was used as a model molecule to study release profiles. nih.gov The gelation could be triggered by biorelevant metal ions including Fe³⁺, Al³⁺, Ga³⁺, and Cu²⁺, demonstrating the interaction between the system's components and these inorganic species. nih.gov

| Metal Ion | Context of Interaction | Method of Study | Reference |

| Copper(II) | Forms a stable complex in perchloric acid solution. | Spectrophotometry | rsc.org |

| Zinc(II) | No complex formation observed under tested conditions. | Spectrophotometry | rsc.org |

| Iron(II)/Iron(III) | Chelation by related phenolic compounds. | N/A | doi.org |

| Aluminum(III) | Triggers gelation in hydrogel systems studied with Amaranth. | Hydrogel formation studies | nih.gov |

| Gallium(III) | Triggers gelation in hydrogel systems studied with Amaranth. | Hydrogel formation studies | nih.gov |

Interactions with Polymeric and Nanomaterial Surfaces (e.g., Adsorption Mechanisms)

The removal of Amaranth from aqueous solutions through adsorption onto various surfaces is a widely studied area, primarily for environmental remediation purposes. The interaction is predominantly governed by electrostatic forces between the negatively charged sulfonate groups of the dye and positively charged surfaces. dergipark.org.trnih.gov

Interactions with Polymeric Surfaces: The adsorption of Amaranth onto polymers like egg white protein polymers (EWPP) is highly dependent on pH, with the highest uptake occurring at pH 2.0, where the polymer surface is positively charged. dergipark.org.tr The interaction with cationic copolymers of vinyl benzyl (B1604629) chloride and vinyl benzyl triethylammonium (B8662869) chloride also occurs via electrostatic interactions between the polymer's cationic units and the dye's sulfonate anions. forth.gr In other systems, hydrogen bonding between the hydroxyl and amine groups on polymers and the sulfonate groups of azo dyes is a key mechanism. mdpi.com A molecularly imprinted polymer (MIP) has also been specifically designed for Amaranth detection, where a pre-assembled complex is formed through π-π stacking and hydrogen bonding interactions. nih.gov

Interactions with Nanomaterial Surfaces: A variety of nanomaterials have been shown to be effective adsorbents for Amaranth. These include metal oxide nanoparticles and nanocomposites such as NiO, MnO, and Mn₂NiO₄, as well as functionalized CuO nanoparticles and magnetic Fe₃O₄/MgO nanoparticles. nih.govresearch-nexus.netdeswater.comnih.gov

Research findings consistently show that the adsorption process is well-described by the Langmuir isotherm model, which suggests a monolayer adsorption of the dye molecules onto the surface of the nanomaterials. nih.govresearch-nexus.netrsc.org The kinetics of the adsorption are best fit by the pseudo-second-order kinetic model, indicating that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. nih.govresearch-nexus.nettuiasi.ro

| Adsorbent Material | Adsorption Model(s) | Key Findings | Reference |

| NiO, MnO, Mn₂NiO₄ Nanocomposites | Langmuir Isotherm, Pseudo-second-order Kinetics | Adsorption is primarily via electrostatic interaction. MN-NCs showed the highest efficiency (98.50%). | nih.govnih.govrsc.org |

| Fe₃O₄/MgO Nanoparticles | Langmuir Isotherm, Pseudo-second-order Kinetics | Adsorption is spontaneous and endothermic. Adsorption capacity estimated at 37.98 mg/g. | research-nexus.net |

| Functionalized CuO Nanoparticles | Langmuir, Freundlich, Dubinin-Radushkevich Isotherms, Pseudo-second-order Kinetics | Langmuir capacity was 55.33 mg/g at 27°C. | deswater.com |

| Egg White Protein Polymer (EWPP) | N/A | Adsorption is favorable below pH 4.0 due to electrostatic forces. | dergipark.org.tr |

| Eichhornia crassipes (Water Hyacinth) | Pseudo-second-order Kinetics | Indicates chemisorption is the rate-limiting step. Leaves showed the highest capacity (43.1 mg/g). | tuiasi.ro |

Reaction Kinetics and Mechanisms with Specific Chemical Reagents (e.g., Oxidants, Reductants)

The degradation of Amaranth, particularly the cleavage of its chromophoric azo bond, has been studied using various chemical reagents, with a focus on advanced oxidation processes.

Oxidation by Hypochlorite: The oxidation of Amaranth by hypochlorite in aqueous solution follows pseudo-first-order kinetics with respect to the dye. nih.govresearchgate.net The reaction proceeds via two parallel pathways involving hypochlorite (OCl⁻) and hypochlorous acid (HOCl), both of which are first-order with respect to the oxidant. nih.govresearchgate.net The reaction with HOCl is significantly faster, with a second-order rate coefficient of 23.2 M⁻¹s⁻¹, compared to 1.9 M⁻¹s⁻¹ for the OCl⁻-driven reaction. nih.gov The major oxidation products identified include 3,4-dihydroxy naphthalene-2,7-disulfonic sodium salt, dichloro-1,4-naphthoquinone, and naphtha(2,3)oxirene-2,3-dione. nih.govresearchgate.net

Oxidation by Chlorine Dioxide: The oxidation by chlorine dioxide (ClO₂) is first-order with respect to both Amaranth and ClO₂. acs.org The reaction is base-catalyzed, with the rate increasing as pH rises from 7.0 to 9.0. acs.org The primary products formed immediately after decolorization are 1,2-naphthoquinone (B1664529) disulfonate sodium salt and 1,4-napthalenedione. acs.org

Fenton-Like Oxidation: Degradation using a Fenton-like reagent (Fe³⁺/H₂O₂) follows first-order kinetics. scirp.org The process is most efficient at pH 2.6, where 95% degradation of a 5 × 10⁻⁵ M solution can be achieved in 6 minutes. scirp.org The reaction is endothermic, and the rate increases with temperature. scirp.org

| Oxidant | Kinetic Model | Rate Constants | Activation Energy (Ea) | Reference |

| Hypochlorite (OCl⁻) | Pseudo-first-order (re: Amaranth), First-order (re: OCl⁻) | k₂ = 1.9 M⁻¹s⁻¹ | 33.7 kJ mol⁻¹ | nih.govresearchgate.net |

| Hypochlorous Acid (HOCl) | Pseudo-first-order (re: Amaranth), First-order (re: HOCl) | k₂ = 23.2 M⁻¹s⁻¹ | 26.9 kJ mol⁻¹ | nih.govresearchgate.net |

| Ozone (O₃) | Pseudo-first-order (re: Amaranth), Near-unity (re: O₃) | k₂ = (105 ± 4) M⁻¹min⁻¹ | Not Reported | nih.gov |

| Chlorine Dioxide (ClO₂) | First-order (re: Amaranth), First-order (re: ClO₂) | k₂ = 132.5 M⁻¹s⁻¹ (at pH 9.0) | 50.0 kJ mol⁻¹ | acs.org |

| Fenton-Like (Fe³⁺/H₂O₂) | First-order | Not Reported | Not Reported | scirp.org |

Supramolecular Chemistry and Self-Assembly (if applicable for chemical research)

While Amaranth (free acid) itself is not typically noted for extensive self-assembly, it serves as a valuable model compound in studies of supramolecular systems and directed self-assembly due to its well-defined structure and charge.

One study utilized Amaranth as a substrate in a catalytic microemulsion system, which is a form of supramolecular assembly. mdpi.com The oxidation of the aqueous azo dye was catalyzed by manganese porphyrins within an oil-in-water microemulsion. The reaction rates were significantly higher in the microemulsion compared to a simple biphasic system, highlighting the role of the supramolecular structure in enhancing catalytic activity. mdpi.com

In the field of sensor development, a molecularly imprinted polymer (MIP) for Amaranth detection was fabricated using magnetic field-directed self-assembly. nih.gov This process involved the pre-assembly of a complex containing the functional monomer (aniline), the template molecule (Amaranth), and Fe₃O₄@rGO composites. This pre-assembly was driven by non-covalent forces, specifically π-π stacking and hydrogen bonding interactions, before the final polymer structure was locked in by electropolymerization. This represents a sophisticated use of directed self-assembly principles where Amaranth plays the central templating role. nih.gov

Additionally, Amaranth has been used as a model small molecule to investigate the release profiles from hydrogels formed by supramolecular interactions, specifically metal-ligand coordination. nih.gov Its selection was based on it having no specific interactions with the gel network, allowing it to function as a passive tracer for diffusion and erosion studies within the supramolecular matrix. nih.gov It is important to distinguish the behavior of the Amaranth dye molecule from studies on amaranth protein, which can self-assemble into amyloid fibrils, a separate phenomenon related to the protein's primary and secondary structure rather than the dye. ethz.ch

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Chemical Properties

Quantum chemical calculations utilize the principles of quantum mechanics to determine the electronic wavefunctions and energy of molecules. solubilityofthings.com These calculations are essential for understanding the intrinsic properties of Amaranth (B1665344) (free acid).

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. aps.org It has been effectively applied to Amaranth to determine its equilibrium geometry, vibrational properties, and chemical reactivity.

DFT calculations have been performed to optimize the molecular structure of Amaranth, providing detailed information on bond lengths and angles. researchgate.netmdpi.com These studies confirm that the molecule's core structure, including the naphthalene (B1677914) rings and the azo bridge, is part of an extended, delocalized π-electron system. researchgate.net The calculations reveal that the azo group (–N=N–) exists in a stable trans-configuration. The optimized geometry also provides evidence for intramolecular hydrogen bonding and significant intramolecular charge transfer (ICT). This charge transfer, from the hydroxyl group of one naphthalene system to the azo group, is a key factor influencing the molecule's electronic and optical properties. researchgate.net

The reactivity of the Amaranth molecule can be analyzed through DFT by calculating frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net For Amaranth, the distribution of these orbitals indicates that the electron density is donated from the hydroxyl-substituted naphthalene ring system and accepted by the azo moiety, which is consistent with the observed ICT. researchgate.net

Table 1: Selected Optimized Bond Lengths of Amaranth (free acid) from DFT Calculations

| Bond | Calculated Bond Length (Å) |

| C4–N20 (Donor side) | 1.396 |

| C14–N39 (Donor side) | 1.403 |

| C30–N40 (Donor side) | 1.416 |

| C33–N41 (Acceptor side) | 1.417 |

This interactive table presents selected bond lengths calculated using DFT, highlighting the connections between the donor groups and the conjugated bridge of the molecule. researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data or empirical parameters. solubilityofthings.com These methods, such as Hartree-Fock (HF), are known for their high accuracy in determining electronic structure, though they are computationally more demanding than DFT. solubilityofthings.comripublication.com

For Amaranth, ab initio computations have been conducted to complement DFT studies, providing a more rigorous check on the calculated properties like equilibrium geometry and vibrational wavenumbers. researchgate.net Comparing results from both DFT and ab initio methods helps validate the computational models used. For instance, studies on similar molecules have used HF methods with various basis sets (e.g., 6-311++G(d,p)) to calculate vibrational frequencies, which are then scaled to achieve better agreement with experimental data. researchgate.net The application of these high-accuracy methods confirms the structural and electronic features predicted by DFT, such as the planarity of the azo bridge and the extent of electron delocalization, lending greater confidence to the theoretical understanding of the Amaranth molecule. researchgate.net

Density Functional Theory (DFT) Studies on Molecular Geometry, Energy, and Reactivity

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of processes like solvation and intermolecular binding. nih.govmdpi.com

A notable application for Amaranth is the use of Born-Oppenheimer Molecular Dynamics (BOMD) to study its interaction with other molecules, such as the biopolymer chitosan (B1678972). researchgate.netresearchgate.net BOMD combines quantum mechanical calculations for the electronic structure with classical mechanics for nuclear motion, making it suitable for simulating chemical reactions. researchgate.netscience.gov In a study investigating the adsorption of Amaranth onto chitosan, BOMD simulations modeled the collision between the Amaranth molecule (specifically its sodium sulfonate group) and the functional groups (amine and hydroxyl) of a chitosan monomer. researchgate.net

The simulation revealed significant intermolecular interactions leading to chemisorption. It showed the dynamic process of bond breaking and formation, where a sodium-oxygen bond and a sulfur-oxygen bond in the Amaranth molecule break, followed by a reorganization of hydrogen atoms in the chitosan's functional groups. researchgate.net This detailed analysis of the interaction at the atomic level demonstrates how specific functional groups on both the dye and the adsorbent molecule drive the binding process. Such simulations are crucial for understanding adsorption mechanisms and designing effective materials for dye removal from aqueous solutions. researchgate.net

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For Amaranth, Time-Dependent Density Functional Theory (TD-DFT) has been employed to calculate its electronic absorption spectrum. researchgate.netresearchgate.net

TD-DFT calculations performed on the optimized geometry of Amaranth can predict the electronic transitions responsible for its characteristic color. The calculated UV-visible spectrum shows good agreement with the experimental spectrum, allowing for precise assignment of the observed absorption bands. researchgate.netripublication.com The intense absorption band in the visible region (around 520 nm) is attributed to a π→π* electronic transition. This transition is associated with the intramolecular charge transfer from the HOMO, located on the hydroxyl-bearing naphthalene ring, to the LUMO, centered on the azo group. researchgate.net

Furthermore, computational methods have been used to calculate the vibrational frequencies corresponding to Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.net The calculated wavenumbers and intensities for various vibrational modes, such as the azo group stretching and the C-H in-plane bending of the naphthalene rings, align well with experimental spectral data. These assignments confirm structural details, such as the presence of C-H···N hydrogen bonding, and provide a complete vibrational analysis of the molecule. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Amaranth (free acid)

| Spectrum | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Vibrational Mode | Experimental Wavenumber (cm⁻¹) (IR) | Calculated Wavenumber (cm⁻¹) (DFT) |

| UV-Visible | ~520 | ~520 | Azo Stretch (–N=N–) | 1610 | - |

| C=C Stretch (Naphthalene) | 1588 (Raman), 1610 (IR) | - | |||

| C-H In-plane Bend | 1342, 1242 | - | |||

| Naphthalene Ring Deform. | 911, 835 | - |